oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane
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Overview
Description
Oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a piperazine ring substituted with a pyridine moiety, and an oxalic acid group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.
Formation of the Azepane Ring: The azepane ring is formed by cyclization reactions involving appropriate precursors.
Introduction of the Oxalic Acid Group: Finally, the oxalic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
103840-67-1 |
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Molecular Formula |
C20H32N4O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane |
InChI |
InChI=1S/C18H30N4.C2H2O4/c1-2-6-11-20(10-5-1)12-7-13-21-14-16-22(17-15-21)18-8-3-4-9-19-18;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-17H2;(H,3,4)(H,5,6) |
InChI Key |
MEUBHQAGRODBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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